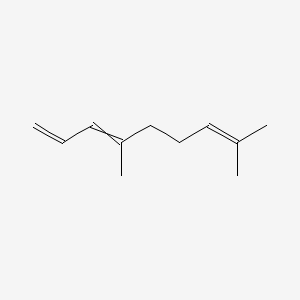

(E)-4,8-Dimethyl-1,3,7-nonatriene

Description

Significance of Herbivory-Induced Plant Volatiles (HIPVs) in Ecological Systems

Plants, when attacked by herbivores, initiate a sophisticated defense strategy that includes the emission of a specific blend of volatile compounds. oup.com These HIPVs are not merely byproducts of damage but are active signals that mediate a wide array of ecological interactions. oup.com The release of HIPVs is an immediate and critical response to herbivory, playing a pivotal role in plant communication with the natural enemies of insect herbivores, neighboring plants, and even different parts of the same plant. nih.gov

The ecological functions of HIPVs are diverse and significant:

Indirect Defense: One of the most well-documented roles of HIPVs is in indirect defense, where they attract natural enemies of the attacking herbivores, such as predators and parasitoids. researchgate.netresearchgate.net These carnivorous arthropods use the volatile cues to locate their prey, thereby reducing the herbivore pressure on the plant. researchgate.net The blend of volatiles released can be highly specific to the plant and herbivore species involved, making them reliable signals for these natural enemies. nih.gov

Plant-Plant Communication: HIPVs can act as warning signals to neighboring, undamaged plants. nih.gov Upon detecting these airborne cues, nearby plants can prime or activate their own defense systems in anticipation of a potential threat. This inter-plant communication can lead to a more rapid and robust defense response across a plant population.

Intra-Plant Signaling: Volatiles released from a damaged leaf can travel to other parts of the same plant, inducing systemic acquired resistance. This ensures that the entire plant is prepared for further attack, not just the initially damaged portion. nih.gov

Direct Defense: Some HIPVs may have direct defensive properties, such as repelling or deterring herbivores from feeding or laying eggs. nih.govresearchgate.net

The composition of the HIPV blend can vary depending on the species of both the plant and the herbivore, as well as their developmental stages and environmental conditions. oup.com This specificity is crucial for the reliability of the signals in a complex ecosystem. Understanding these interactions is vital for developing novel strategies in pest management, potentially leading to the development of crop varieties with enhanced resistance to insect pests. nih.gov

Contextualizing (E)-4,8-Dimethyl-1,3,7-nonatriene as a Key Plant Volatile

This compound, often abbreviated as DMNT, is a prominent and widely distributed HIPV found across numerous plant species. pherobank.comresearchgate.net This acyclic C11 homoterpene is a key component of the volatile blends emitted by plants in response to herbivore damage, such as that caused by aphids or caterpillars. pherobank.commdpi.com Its significance in chemical ecology stems from its multiple, well-documented roles in plant defense.

DMNT is recognized for its function in indirect defense by acting as a synomone, a chemical signal that benefits both the emitter (the plant) and the receiver (a natural enemy of the herbivore). Research has shown that DMNT is an attractant for several insect species that are natural predators or parasitoids of plant pests. pherobank.com For instance, predatory mites and parasitic wasps are drawn to plants that are emitting DMNT, which enhances the biological control of the herbivore population. pherobank.com

Furthermore, DMNT plays a role in plant-plant communication. Studies have demonstrated that it can induce defense responses in neighboring plants. researchgate.net For example, in sweet potato and tea plants, exposure to DMNT can trigger defense mechanisms against herbivores. researchgate.net Recent research has also uncovered a more direct defensive role for DMNT. In Arabidopsis thaliana, the accumulation of DMNT upon attack by diamondback moth larvae was found to kill the larvae by disrupting the structure of their midgut. researchgate.net In some cases, it can also act as a repellent to the herbivores themselves and can suppress mating and oviposition in certain moth species. researchgate.netmdpi.com

The biosynthesis of this compound is a result of the oxidative cleavage of larger terpenoid precursors. The ubiquitous nature of DMNT and its multifaceted functions underscore its importance as a model compound for studying the intricate mechanisms of plant defense and chemical communication in ecological systems. researchgate.net

Table 1: Examples of Insects Attracted to this compound

| Insect Species | Common Name | Role |

|---|---|---|

| Cydia pomonella | Codling moth | Both males and females are attracted. |

| Neoseiulus womersleyi | Predatory mite | Natural enemy of pests. |

| Myllocerinus aurolineatus | Tea weevil | Attracted to the compound. |

| Phytoseiulus persimilis | Predatory mite | Natural enemy of pests. |

| Orseolia oryzivora | African rice gall midge | Attracted to the compound. |

| Cotesia marginiventris | Parasitic wasp | Natural enemy of pests. |

| Microplitis croceipes | Parasitic wasp | Natural enemy of pests. |

Source: pherobank.com

Table 2: Plants in which this compound has been Reported

| Plant Species | Common Name |

|---|---|

| Arabidopsis thaliana | Thale cress |

| Ipomoea batatas | Sweet potato |

| Camellia sinensis | Tea |

| Gossypium hirsutum | Cotton |

| Zea mays | Maize |

| Vitis vinifera | Grapevine |

| Malus domestica | Apple |

Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethylnona-1,3,7-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,1,6,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKZREJJLWEWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51911-82-1 | |

| Record name | 4,8-Dimethyl-1,3,7-nonatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51911-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dimethyl-1,3,7-nonatriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051911821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7-Nonatriene, 4,8-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,8-dimethylnona-1,3,7-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Plant Production of E 4,8 Dimethyl 1,3,7 Nonatriene

Terpenoid Biosynthetic Pathways Involved in (E)-4,8-Dimethyl-1,3,7-nonatriene Formation

The fundamental building blocks for all terpenoids, including DMNT, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com Plants utilize two distinct and compartmentalized pathways to generate these precursors: the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. mdpi.comnih.gov

The MVA pathway, occurring in the plant cell's cytosol, is a primary source for the precursors of sesquiterpenes (C15), triterpenes (C30), and sterols. mdpi.com The synthesis of DMNT is directly linked to the MVA pathway as it provides the necessary precursors for farnesyl diphosphate (FPP), a C15 intermediate. FPP is the direct precursor to the sesquiterpene alcohol (3S)-(E)-nerolidol, which is subsequently converted into DMNT. ebi.ac.uknih.gov The cytosolic localization of FPP synthesis is crucial for the production of sesquiterpenoid-derived compounds like DMNT. nih.gov

Located in the plastids, the MEP pathway is primarily responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids. mdpi.comnih.gov While sesquiterpene biosynthesis predominantly relies on the MVA pathway, there can be some level of "crosstalk" between the MVA and MEP pathways, where intermediates can be exchanged between the cytosol and plastids. However, the direct formation of the C15 precursor for DMNT, farnesyl diphosphate (FPP), is mainly attributed to the MVA pathway. The MEP pathway's role is more associated with the production of other volatile compounds that may be released alongside DMNT. nih.gov The MEP pathway is also recognized for its role in oxidative stress detection and response, which can be linked to the conditions that trigger DMNT emission. nih.govresearchgate.net

The conversion of the universal precursors into the vast array of terpenes is catalyzed by a large and diverse class of enzymes known as terpene synthases (TPSs). nih.govnih.gov These enzymes are pivotal in determining the final structure of the terpene product. nih.gov

The formation of DMNT involves a two-step enzymatic process. First, a sesquiterpene synthase catalyzes the conversion of farnesyl diphosphate (FPP) into the acyclic sesquiterpene alcohol, (3S)-(E)-nerolidol. ebi.ac.uk Research on cucumber and lima bean has identified a specific (3S)-(E)-nerolidol synthase that is strongly induced by spider mite feeding. ebi.ac.uk This enzyme's activity correlates directly with the release of DMNT, suggesting it is a key regulatory point in the biosynthesis of this homoterpene. ebi.ac.uk

The final step is the oxidative cleavage of (3S)-(E)-nerolidol to yield the C11 compound DMNT. While the exact enzymes for this final conversion are still being fully elucidated in all species, a P450 enzyme, CYP82G1, has been identified in Arabidopsis as being responsible for the biosynthesis of both herbivore-induced and floral homoterpene volatiles, including DMNT. thegoodscentscompany.com

Plant TPS genes are classified into several subfamilies (TPS-a through TPS-h) based on sequence similarity and functional characteristics. nih.gov Sesquiterpene synthases, like the (3S)-(E)-nerolidol synthase, are typically found in the TPS-a subfamily. nih.govnih.gov These genes are often found in clusters within the plant genome, which may facilitate the rapid evolution of new terpene products. mdpi.com

| Enzyme/Gene Family | Precursor | Product | Location | Induction |

| (3S)-(E)-nerolidol synthase | Farnesyl diphosphate (FPP) | (3S)-(E)-nerolidol | Cytosol | Herbivory (e.g., spider mites) ebi.ac.uk |

| CYP82G1 (P450 enzyme) | (3S)-(E)-nerolidol | This compound | Not specified | Herbivory thegoodscentscompany.com |

| Terpene Synthase (TPS) families | GPP, FPP, GGPP | Various mono-, sesqui-, and diterpenes | Plastids & Cytosol | Varies by gene and stimulus |

Inducible Emission of this compound by Plants

The release of DMNT from plants is not typically a continuous process. Instead, its emission is often induced by specific external stimuli, particularly damage caused by herbivores. pherobank.com This inducible nature makes DMNT a key signal in plant defense responses.

Several factors can modulate the timing and quantity of DMNT released by a plant.

Herbivory: This is the most significant factor. Feeding by various insects, such as the larvae of Spodoptera littoralis on sweet potato or the two-spotted spider mite (Tetranychus urticae) on cucumber and lima bean, is a potent inducer of DMNT emission. ebi.ac.ukresearchgate.net Aphid damage has also been noted to trigger its production. pherobank.com

Chemical Elicitors: Plant defense signaling pathways, often mediated by phytohormones, play a critical role. Exogenous application of methyl jasmonate (MeJA), a key signaling molecule in the jasmonic acid pathway, can induce the emission of a volatile blend that is very similar to that produced during actual herbivory, including significant amounts of DMNT. researchgate.net cis-Jasmone is another natural plant activator that can prime or induce defense responses. thegoodscentscompany.com

Mechanical Damage: Simple mechanical wounding of plant tissue is generally not sufficient to induce the same level of DMNT emission as herbivory. ebi.ac.uk This suggests that factors present in the oral secretions of the herbivores are necessary for the full induction of the biosynthetic pathway.

Environmental Conditions: Abiotic factors can also influence volatile release. Studies have investigated the effects of elevated carbon dioxide and ozone exposure on the emission of herbivore-induced compounds, suggesting that atmospheric changes can alter these signaling processes. thegoodscentscompany.com

Diel Rhythms: The emission of plant volatiles can exhibit a daily rhythm, and the release of DMNT may also follow such a pattern, influenced by light and dark cycles. thegoodscentscompany.com

| Influencing Factor | Effect on DMNT Release | Plant Examples |

| Herbivore Feeding | Strong induction of emission. ebi.ac.ukresearchgate.net | Sweet Potato, Cucumber, Lima Bean, Cotton ebi.ac.ukresearchgate.netresearchgate.net |

| Methyl Jasmonate (MeJA) | Induces emission similar to herbivory. researchgate.net | Cotton researchgate.net |

| Mechanical Wounding | Weak or no induction compared to herbivory. ebi.ac.uk | Cucumber, Lima Bean ebi.ac.uk |

| Systemic Signaling | Emission from undamaged parts of the plant. thegoodscentscompany.com | Cotton thegoodscentscompany.com |

| Plant-Plant Communication | Induces defense in neighboring plants. researchgate.net | Sweet Potato, Tea researchgate.net |

Factors Influencing this compound Release Profiles

Herbivore Species and Feeding Activity

The primary trigger for the large-scale emission of this compound in many plant species is damage caused by herbivorous insects and arthropods. pherobank.com Research has demonstrated that the induction of DMNT is often highly specific, requiring more than simple mechanical injury.

Feeding by various herbivore species has been shown to induce DMNT emission. For instance, in the model legume Lotus japonicus, infestation by the two-spotted spider mite (Tetranychus urticae) leads to a significant release of DMNT, whereas a single mechanical wounding event does not elicit the same response. si.edu This suggests that signals from the herbivore itself, possibly in its oral secretions, are necessary to trigger the full defensive volatile bouquet. si.edu Similarly, in sweet potato (Ipomoea batatas), feeding by Spodoptera littoralis larvae induces a much stronger DMNT emission compared to mechanical damage alone. researchgate.net

The type of herbivore and its feeding method are critical. Studies have documented DMNT production in response to damage from chewing insects like caterpillars (Plutella xylostella, Spodoptera frugiperda, Helicoverpa zea), as well as from piercing-sucking insects like aphids (Myzus persicae). pherobank.commdpi.comresearchgate.net In cotton, feeding by caterpillars is a known inducer of DMNT. mdpi.com Research on Basella alba also identified DMNT as the main volatile released after herbivory. nih.gov The compound's role extends to influencing the behavior of the herbivores themselves; in cotton, herbivore-induced DMNT was found to suppress mating and oviposition in Spodoptera littoralis. mdpi.com

Table 1: Induction of this compound (DMNT) by Different Herbivore Species

| Herbivore Species | Plant Species | Key Finding | Citation(s) |

|---|---|---|---|

| Two-spotted spider mite (Tetranychus urticae) | Lotus japonicus | Infestation induces DMNT emission, while single mechanical wounding does not. | si.edu |

| Egyptian cotton leafworm (Spodoptera littoralis) | Sweet Potato (Ipomoea batatas) | Feeding induces significantly higher DMNT emission than mechanical damage. | researchgate.net |

| Diamondback moth (Plutella xylostella) | Arabidopsis thaliana, Cabbage | Infestation induces DMNT accumulation. | researchgate.netthegoodscentscompany.com |

| Aphids (general) | Various | Aphid damage is known to trigger the production of DMNT. | pherobank.com |

| Cotton bollworm (Helicoverpa zea) | Cotton (Gossypium hirsutum) | Feeding on flower buds induces DMNT release. | thegoodscentscompany.com |

| Various caterpillars | Cotton (Gossypium hirsutum) | Caterpillar feeding induces the emission of DMNT. | mdpi.com |

Plant Genotype and Cultivar Variation

The capacity of a plant to produce this compound, both constitutively and in response to herbivory, is strongly influenced by its genetic makeup. Significant variation in DMNT emission exists not only between different plant species but also among different genotypes and cultivars within the same species.

A clear example of this variation is found in sweet potato (Ipomoea batatas). The herbivory-resistant cultivar 'Tainong 57' (TN57) emits high levels of DMNT when attacked by Spodoptera larvae. researchgate.net In contrast, the susceptible cultivar 'Tainong 66' (TN66) fails to release comparable amounts of DMNT under the same conditions. researchgate.net This difference in volatile emission is directly linked to their varying levels of insect resistance, as DMNT has been shown to be a key component in the plant's direct defense against the herbivores. researchgate.net

Similarly, studies in maize (Zea mays) have utilized the genetic diversity of 26 different inbred lines to map the genetic basis of volatile production. These studies identified specific quantitative trait loci (QTLs) that control the emission of several terpenes, including DMNT. This demonstrates that the ability to produce DMNT is a heritable trait governed by specific gene regions.

In Arabidopsis thaliana, researchers have identified resistant lines that exhibit high emissions of DMNT. researchgate.net Genetic engineering has further confirmed this link; transgenic Arabidopsis plants overexpressing a key enzyme in the biosynthetic pathway (PENTACYCLIC TRITERPENE SYNTHASE 1) show enriched DMNT levels and enhanced resistance to the herbivore Plutella xylostella. researchgate.net

Table 2: Influence of Plant Genotype on this compound (DMNT) Production

| Plant Species | Genotypes/Cultivars Compared | Key Finding | Citation(s) |

|---|---|---|---|

| Sweet Potato (Ipomoea batatas) | 'Tainong 57' (resistant) vs. 'Tainong 66' (susceptible) | The resistant cultivar (TN57) emits significantly higher levels of DMNT upon herbivory than the susceptible cultivar (TN66). | researchgate.net |

| Maize (Zea mays) | 26 inbred lines | Quantitative trait loci (QTLs) associated with DMNT production were identified, confirming a genetic basis for emission variation. | |

| Arabidopsis thaliana | Wild type vs. PEN1-overexpressing transgenic line | Overexpression of a key biosynthetic enzyme leads to enriched DMNT levels and increased herbivore resistance. | researchgate.net |

| Hot Pepper (Capsicum annuum) | Resistant vs. Susceptible genotypes | Resistant genotypes released higher levels of DMNT in both vegetative and generative phases. | researchgate.net |

Plant Developmental Stage

A plant's developmental stage, or ontogeny, can significantly modulate its defensive capabilities, including the production of volatile compounds like this compound. The allocation of resources to defense versus growth and reproduction changes as a plant matures, which can alter its chemical profile.

Research indicates that the ability to mount an induced defense response can be age-dependent. nih.gov For example, a study on Plantago lanceolata found that the ability to induce chemical defenses was restricted to juvenile plants, while mature plants did not exhibit the same response. nih.gov Although this study focused on different defensive compounds (iridoid glycosides), it highlights a general principle that is relevant to DMNT production. The physiological state and metabolic priorities of a plant change throughout its life cycle, which can affect the biosynthesis of secondary metabolites. nih.gov

Environmental Conditions

The production and emission of this compound are sensitive to a variety of external environmental factors. These conditions can directly affect the plant's metabolic state or alter the expression of genes involved in the biosynthesis of volatile compounds.

Light: Light availability is a critical factor. The emission of many plant volatiles, including terpenes like DMNT, often follows a diel rhythm. Research has shown that herbivore-induced volatile emission can be severely impaired during the night and then exhibit a strong burst of release upon the restoration of light. nih.gov This indicates that the biosynthetic pathway or the release mechanism is, directly or indirectly, light-dependent.

Atmospheric Gases: Elevated concentrations of atmospheric gases like carbon dioxide (CO₂) and ozone can impact plant metabolism and, consequently, volatile emissions. Studies have shown that growing plants under elevated CO₂ can alter their physiology and defensive chemistry. researchgate.netsi.edu For instance, research on cabbages infested with Plutella xylostella has investigated the effect of elevated CO₂ on the emission of induced compounds, including DMNT. thegoodscentscompany.com Similarly, exposure to ozone has been found to trigger the emission of herbivore-induced plant volatiles. thegoodscentscompany.com

Temperature: Temperature is another key environmental variable that influences biochemical reaction rates and can act as a stressor. High temperatures can induce a stress response in plants, leading to changes in gene expression. nih.gov This includes the potential upregulation of genes involved in defense pathways. Temperature can also affect the volatility of the compound itself, influencing its rate of release from the leaf surface.

Abiotic Stress: Other stresses such as drought and high salinity can trigger broad changes in a plant's gene regulation, often through epigenetic mechanisms like DNA methylation. plos.org Such stress-induced modifications can lead to the up-regulation of stress-response genes, which may include those responsible for producing defensive volatiles like DMNT. plos.org Therefore, environmental conditions that cause water or nutrient stress can indirectly influence a plant's capacity to produce DMNT.

Ecological Functions of E 4,8 Dimethyl 1,3,7 Nonatriene in Inter Organismal Interactions

Role in Plant Indirect Defense Mechanisms

When attacked by herbivores, many plants release a blend of volatile organic compounds, with DMNT often being a major component. ebi.ac.uk This release is not merely a passive consequence of tissue damage but an active, de novo synthesis process initiated by the plant. ebi.ac.uk This chemical signal acts as a "cry for help," recruiting natural enemies of the herbivores, a phenomenon known as indirect defense. mdpi.comresearchgate.net The production of DMNT has been observed in various plant species, including lima bean, cucumber, cotton, and maize, in response to feeding by insects and spider mites. ebi.ac.uknih.gov

Attraction of Natural Enemies of Herbivores (Synomones)

DMNT functions as a synomone, a type of semiochemical that benefits both the emitter (the plant) and the receiver (the natural enemy of the herbivore). By attracting these natural enemies, the plant can reduce the herbivore load and subsequent damage. researchgate.netnih.gov The effectiveness of this strategy relies on the ability of predators and parasitoids to detect and respond to DMNT as a reliable cue for the presence of their prey or hosts. nih.gov

The predatory mite Phytoseiulus persimilis is a well-documented natural enemy of the two-spotted spider mite, Tetranychus urticae. nih.govkoppert.com Research has shown that P. persimilis is attracted to the blend of volatiles released by plants infested with spider mites, and DMNT is a key component of this attractive blend. pherobank.comnih.gov While P. persimilis may not show a strong attraction to DMNT in isolation, its presence in the volatile mixture significantly enhances the recruitment of these predatory mites to the infested plant. nih.gov These mites are highly effective biological control agents, and their ability to locate prey is heavily dependent on these herbivore-induced plant volatiles. nih.govcornell.edu

Table 1: Response of Phytoseiulus persimilis to (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT)

| Experimental Setup | Observation | Reference |

|---|---|---|

| Olfactory choice tests | Attracted to volatile blends from spider mite-infested plants containing DMNT. | pherobank.comnih.gov |

| Isolated compound tests | Weak or no attraction to DMNT alone, suggesting it acts in synergy with other volatiles. | nih.gov |

Several species of predatory bugs are known to be attracted to herbivore-induced plant volatiles, including DMNT. These generalist predators play a significant role in controlling a variety of pests.

Deraeocoris brevis : This predatory plant bug is a natural enemy of various pests in orchards, including pear psylla. wsu.eduwikipedia.org Studies have indicated its attraction to plants damaged by herbivores, a response mediated by volatile cues.

Orius tristicolor , Geocoris pallens , and Anthocoris nemoralis : These are generalist predators that are attracted to a wide range of herbivore-induced plant volatiles. Their foraging behavior is often guided by the chemical signals, such as DMNT, released from infested plants.

Macrolophus pygmaeus : This mirid bug is a key biological control agent for whiteflies and other pests in greenhouse crops. nih.govmdpi.comkoppert.com Its preference for infested plants is significantly influenced by the herbivore-induced plant volatiles emitted. nih.gov

Table 2: Predatory Bugs Attracted to Herbivore-Induced Volatiles Including DMNT

| Predator Species | Prey | Role of Volatiles | Reference |

|---|---|---|---|

| Deraeocoris brevis | Pear psylla, mites, leafhoppers | Attraction to infested plants | wsu.eduwikipedia.org |

| Macrolophus pygmaeus | Whiteflies, spider mites, aphids | Guided foraging and host location | nih.govkoppert.com |

Hoverflies are important predators of aphids and other soft-bodied insects during their larval stage. nih.govnih.govmdpi.com Adult hoverflies, which feed on nectar and pollen, are guided to oviposition sites by the scent of aphid colonies and the associated herbivore-induced plant volatiles. The presence of DMNT in the volatile blend can signal a suitable environment with ample food for their offspring.

The common green lacewing, Chrysoperla carnea, is a voracious predator of aphids and other small insects in its larval stage. tamu.eduzobodat.at Adult lacewings are attracted to the odors of prey and their byproducts, as well as to herbivore-induced plant volatiles. nih.govresearchgate.net While research on the specific role of DMNT in attracting C. carnea is ongoing, it is recognized that these volatiles are crucial for guiding adult lacewings to suitable habitats for egg-laying. nih.gov

Parasitic wasps are a diverse group of insects whose larvae develop on or inside a single host insect, eventually killing it. pensoft.netwwu.edunih.govufl.eduucr.edu Many species of parasitic wasps have been shown to be highly responsive to DMNT as a cue to locate their herbivorous hosts. nih.gov For example, female wasps are attracted to the volatiles released by plants being fed upon by caterpillars. nih.gov This attraction is a critical step in the host-finding process for these parasitoids. nih.gov

Table 3: Attraction of Parasitic Wasps to DMNT

| Wasp Species | Host | Observation | Reference |

|---|---|---|---|

| Cotesia marginiventris | Lepidopteran larvae | Attracted to DMNT released from damaged plants. | pherobank.com |

| Microplitis croceipes | Lepidopteran larvae | Utilizes DMNT as a long-range foraging cue. | pherobank.com |

| Unspecified parasitoids | Apolygus lucorum (mirid bug) | Significantly attracted to cotton lines overexpressing DMNT. | nih.gov |

Specificity of Attraction to Beneficial Arthropods

This compound is a key player in the indirect defense strategy of plants, attracting a diverse array of beneficial arthropods that prey on or parasitize the herbivores attacking the plant. The specificity of this attraction is a critical aspect of its ecological function, ensuring that the appropriate "bodyguards" are summoned.

Research has shown that DMNT is an effective attractant for a variety of natural enemies. For instance, predatory mites such as Phytoseiulus persimilis and Neoseiulus womersleyi are drawn to the scent of DMNT, which signals the presence of their spider mite prey. pherobank.comresearchgate.netthegoodscentscompany.com Similarly, parasitic wasps, including species like Cotesia marginiventris and Microplitis croceipes, use DMNT as a cue to locate their lepidopteran hosts. pherobank.com The attraction of these parasitoids is significant as they lay their eggs within the herbivore, with the resulting larvae consuming the host from the inside out, thus protecting the plant. ufl.edu

The specificity of this attraction can be quite refined. While DMNT is a general signal of herbivory, its effectiveness can be influenced by the context of the entire volatile blend released by the plant. oup.com The presence of other compounds can modulate the response of different natural enemy species, allowing for a more tailored defense. For example, in maize, the emission of DMNT following damage by lepidopteran larvae attracts parasitic wasps. oup.com The specificity of parasitoid-host relationships is a key factor in their effectiveness for biological control, with some parasitoids being highly specialized to a single host species (monophagous), while others have a broader host range (oligophagous or polyphagous). researchgate.net This specificity is crucial for the stability and efficiency of these tritrophic interactions. nih.gov

Role in Plant Direct Defense Mechanisms

Beyond its role in summoning natural enemies, this compound also contributes directly to a plant's defense against herbivores through repellency and oviposition deterrence.

Herbivore Repellency and Oviposition Deterrence (e.g., Spodoptera frugiperda, stemborer moths)

Furthermore, DMNT can deter female insects from laying their eggs on the plant, a crucial defense mechanism as it prevents the next generation of herbivores from hatching and causing damage. Studies have demonstrated that DMNT can decrease the number of egg masses laid by the fall armyworm, Spodoptera frugiperda. nih.gov Similarly, research on the cotton bollworm, Spodoptera littoralis, has shown that DMNT can suppress both mating and oviposition. mdpi.com This deterrence is a critical aspect of plant defense, as it directly impacts the reproductive success of the herbivore. The ability of DMNT to repel and deter oviposition in various moth species highlights its importance as a direct chemical defense for plants. mdpi.com

Interspecies Communication and Tritrophic Interactions

This compound is a central molecule in the complex chemical conversations that occur between different species within an ecosystem, particularly in what are known as tritrophic interactions. These interactions involve three trophic levels: the plant, the herbivore that feeds on the plant, and the natural enemy that feeds on the herbivore. wikipedia.org

Plant-Herbivore Interactions Modulated by this compound

The emission of DMNT by a plant directly influences the behavior of herbivores. nih.gov As a herbivore-induced plant volatile (HIPV), DMNT can act as a signal to other herbivores, indicating that a plant is already under attack and may have mounted its defenses, potentially making it a less suitable food source. nih.gov This can lead to reduced feeding or avoidance of the damaged plant by incoming herbivores.

Conversely, some herbivores have evolved to use these plant signals to their own advantage. However, in many documented cases, DMNT has a negative impact on herbivores. For instance, it has been found to repel and even be toxic to the larvae of the diamondback moth, Plutella xylostella. nih.govresearchgate.net Research has shown that DMNT can disrupt the peritrophic matrix in the midgut of P. xylostella larvae, leading to their death. nih.govelifesciences.org Furthermore, DMNT has been identified as a repellent for the tea weevil, Myllocerinus aurolineatus. pherobank.com In the case of the fall armyworm, Spodoptera frugiperda, DMNT has been shown to deter oviposition. mdpi.comnih.gov

Plant-Natural Enemy Interactions Modulated by this compound

One of the most well-documented roles of DMNT is its function as a "cry for help" from plants, attracting the natural enemies of the attacking herbivores. nih.gov This indirect defense mechanism is a classic example of a tritrophic interaction. When a plant is damaged by an herbivore, the release of DMNT and other volatiles alerts predators and parasitoids to the presence of their prey or hosts. pherobank.comoup.com

Numerous studies have demonstrated this attractive effect. For example, predatory mites, which are effective biological control agents for spider mites, are attracted to DMNT. oup.com Parasitic wasps, such as Cotesia marginiventris and Microplitis croceipes, are also drawn to plants emitting DMNT, which leads them to their lepidopteran hosts. pherobank.com In maize plants, DMNT released in response to larval feeding attracts these beneficial wasps. oup.com This recruitment of natural enemies can significantly reduce herbivore populations and, consequently, the damage to the plant. oup.com

Interactions with Other Volatile Compounds in Complex Blends

This compound rarely acts in isolation. It is typically part of a complex blend of volatile organic compounds (VOCs) that plants release. The composition of this blend can be highly specific to the plant species, the herbivore species causing the damage, and even the developmental stage of the plant and herbivore. The interaction of DMNT with other compounds in this blend is crucial for the specificity and effectiveness of the chemical signals.

For instance, the predatory mite Phytoseiulus persimilis is attracted to a mixture of compounds that includes both (E)- and (Z)-β-ocimene along with DMNT. researchgate.net The presence of multiple compounds can provide more reliable information to the natural enemy, allowing it to distinguish between different types of herbivory or to locate its prey more accurately. In some cases, the combination of DMNT with other volatiles can have a synergistic effect, meaning the attraction of the blend is stronger than the sum of the attractions of the individual components. For example, field studies with the codling moth, Cydia pomonella, found that combining DMNT with acetic acid significantly increased the capture of both male and female moths compared to either compound alone. researchgate.net This highlights the importance of considering the entire volatile profile when studying the ecological role of DMNT.

The table below summarizes the interactive effects of this compound with other volatile compounds on various insect species.

| Interacting Compound(s) | Target Insect Species | Observed Effect |

| (Z)-β-Ocimene | Phytoseiulus persimilis (predatory mite) | Attraction |

| Acetic acid | Cydia pomonella (codling moth) | Synergistic attraction of males and females |

| (E)-β-Ocimene | Stemborer moths | Repellency |

| Indole, (RS)-linalool, n-hexyl acetate (B1210297) | Maruca vitrata (larvae) | Enhanced repellency |

Occurrence and Variability of this compound Emission Across Plant Species

The acyclic C11 homoterpene, this compound (DMNT), is a significant herbivore-induced plant volatile (HIPV) emitted by a wide array of plant species upon attack by insects and mites. researchgate.netnih.gov This compound is not typically produced by healthy, undamaged plants; its biosynthesis is a specific response to the stress of herbivory. The emission of DMNT plays a crucial role in indirect plant defense by attracting natural enemies of the attacking herbivores, such as predatory mites and parasitic wasps. nih.gov The production of this volatile varies considerably across different plant species and even between genotypes of the same species, reflecting the complexity and specificity of plant-herbivore interactions.

Examples in Agricultural Crops (e.g., Apple, Cotton, Corn, Beans, Pear, Hop, Passion Fruit)

The emission of DMNT is well-documented in numerous economically important agricultural crops, where it forms a key part of their defensive chemical vocabulary.

Apple (Malus domestica): Apple trees release a variety of volatiles when damaged, and the blend can be specific to the herbivore causing the damage. DMNT has been identified as a component of these emissions, particularly in response to aphid infestation. researchgate.net For instance, it is a key attractant for the codling moth, Cydia pomonella, a significant pest of apples worldwide. nih.gov

Cotton (Gossypium hirsutum): Cotton plants produce DMNT as a systemic response to caterpillar damage. scent.vnresearchgate.net When fed upon by herbivores like the beet armyworm (Spodoptera exigua), cotton leaves emit significant quantities of DMNT. researchgate.net This emission is not localized to the damaged leaf but occurs throughout the plant. Research has shown that the application of methyl jasmonate, a chemical elicitor that mimics herbivore attack, can also induce the release of DMNT from cotton plants. nih.gov

Corn (Zea mays): Corn is another crop where DMNT emission is a known response to predation. nih.gov The compound is released when corn plants are attacked by pests such as the Asian corn borer (Ostrinia furnacalis), and it serves to attract these pests. mdpi.com Environmental factors can influence these emissions; for example, high soil humidity has been shown to result in very low proportions of DMNT in the volatile blend released by corn plants. researchgate.net

Beans (Phaseolus lunatus): Lima beans are a classic model system for studying herbivore-induced plant defenses. They produce DMNT in response to feeding by the two-spotted spider mite (Tetranychus urticae). researchgate.net The production of DMNT is strongly induced by this herbivory, but not by simple mechanical wounding, indicating a specific recognition of the herbivore's presence. researchgate.net

Pear (Pyrus communis): While pear ester (ethyl (2E,4Z)-2,4-decadienoate) is the most well-known volatile attractant from pear trees for pests like the codling moth, DMNT is often used in combination with it in lures to monitor these insects. scent.vn This suggests that DMNT is a relevant ecological cue in pear orchards, likely released as part of the herbivore-induced volatile bouquet.

Hop (Humulus lupulus): In hop yards, synthetic DMNT has been evaluated as a field attractant for beneficial insects. oup.com While this demonstrates the ecological role of the compound in this agricultural system, attracting natural enemies of hop pests, direct studies confirming the emission of DMNT from hop plants in response to specific herbivory are less common. oup.com

Passion Fruit (Passiflora edulis): Research has confirmed that passion fruit plants emit DMNT in response to herbivory. In one study, plants fed upon by the specialist butterfly Heliconius erato phyllis released approximately 50 times more DMNT compared to undamaged control plants. researchgate.net This significant increase highlights its role as a key signaling chemical in this species' interaction with its herbivores. researchgate.net

Table 1: Emission of this compound in Various Agricultural Crops

| Crop | Scientific Name | Inducing Herbivore(s) | Observed Effect of Emission |

| Apple | Malus domestica | Aphids (Dysaphis plantaginea), Codling Moth (Cydia pomonella) | Attracts natural enemies and pests. nih.govresearchgate.net |

| Cotton | Gossypium hirsutum | Beet Armyworm (Spodoptera exigua), other caterpillars | Systemic release attracts natural enemies. researchgate.netnih.gov |

| Corn | Zea mays | Asian Corn Borer (Ostrinia furnacalis) | Attracts certain pests; emission is influenced by soil humidity. researchgate.netmdpi.com |

| Beans | Phaseolus lunatus | Two-spotted Spider Mite (Tetranychus urticae) | Strong induction attracts predatory mites. researchgate.net |

| Pear | Pyrus communis | Codling Moth (Cydia pomonella) | Used in synthetic lures, suggesting its presence in natural emissions. scent.vn |

| Passion Fruit | Passiflora edulis | Heliconius erato phyllis | Emission increases ~50-fold upon herbivory. researchgate.net |

Examples in Forest Ecosystems (e.g., Willow, Beech)

The phenomenon of DMNT emission is not restricted to agricultural settings; it is also a vital component of chemical communication in complex forest ecosystems.

Willow (Salix spp.): Studies on different willow clones have shown that their herbivore-induced volatile profiles can differentially attract omnivorous biocontrol agents. While not always the dominant compound, DMNT is part of the complex blend that mediates these tritrophic interactions, influencing the behavior of the natural enemies of willow herbivores.

Birch (Betula spp.): The volatile emissions of silver birch (Betula pendula) have been studied in response to various environmental stressors. These studies have identified DMNT as one of the biogenic volatile organic compounds (BVOCs) released, with emissions triggered by factors like ozone exposure, which can mimic oxidative stress similar to that caused by herbivory. scent.vn

Variations in Specificity of Emission (e.g., Dysaphis plantaginea vs. Aphis pomi in apple)

The composition of herbivore-induced plant volatiles can be remarkably specific, changing depending on the identity of the attacking herbivore. This specificity allows natural enemies to fine-tune their foraging to target specific prey. A clear example of this is seen in apple trees (Malus domestica) infested by two different aphid species: the rosy apple aphid, Dysaphis plantaginea, and the green apple aphid, Aphis pomi.

Research comparing the volatile profiles of apple trees infested with these two aphids has revealed distinct differences. While some compounds are released in response to both aphid species, certain key volatiles are emitted exclusively in response to one species. researchgate.net

Specifically, the emission of This compound (DMNT) is exclusively associated with infestation by the rosy apple aphid, Dysaphis plantaginea . researchgate.netresearchgate.net It is not detected in the volatile blend from trees infested by the green apple aphid, Aphis pomi. researchgate.netresearchgate.net Conversely, compounds like benzaldehyde (B42025) and (E)-β-farnesene are uniquely released in response to A. pomi. researchgate.netresearchgate.net

This high degree of specificity suggests that the plant can differentiate between even closely related herbivore species and tailor its chemical cry for help accordingly. This allows specialist parasitoids or predators that target D. plantaginea to use DMNT as a reliable and specific cue to locate their hosts, ignoring plants that harbor the less suitable or non-host species, A. pomi.

Table 2: Specificity of Volatile Emission in Apple (Malus domestica) in Response to Different Aphid Species

| Volatile Compound | Emission induced by Dysaphis plantaginea (Rosy Apple Aphid) | Emission induced by Aphis pomi (Green Apple Aphid) |

| This compound (DMNT) | Yes (Exclusive) | No |

| Linalool (B1675412) | Yes (Exclusive) | No |

| Benzaldehyde | No | Yes (Exclusive) |

| (E)-β-Farnesene | No | Yes (Exclusive) |

| Methyl salicylate | Yes | Yes |

| (E)-β-Caryophyllene | Yes | Yes |

| (Z)-3-Hexenyl acetate | Yes | Yes |

Source: Data compiled from BIA and PubMed Central. researchgate.netresearchgate.net

Olfactory Perception and Signal Transduction of E 4,8 Dimethyl 1,3,7 Nonatriene in Insects

Electroantennogram (EAG) Responses to (E)-4,8-Dimethyl-1,3,7-nonatriene

While specific EAG data for this compound across a wide array of insect species is not always explicitly detailed in comparative studies, the general principles of EAG responses provide a framework for understanding its perception. The magnitude of an EAG response can vary significantly between different insect species, and even between sexes of the same species, reflecting adaptations to their specific ecological niches and reproductive strategies. nih.gov For instance, the EAG responses of the moth Athetis dissimilis to various host plant volatiles showed significant differences between males and females, with males generally exhibiting stronger responses. nih.gov This suggests that the sensitivity to certain compounds can be sex-specific, likely tied to behaviors such as mate location or host plant selection for oviposition.

The chemical structure of a volatile compound, including the presence and position of functional groups and double bonds, significantly influences the intensity of the EAG response. nih.gov For example, in A. dissimilis, compounds containing at least one carbon-carbon double bond, such as certain aldehydes and alcohols, elicited the highest EAG responses in males. nih.gov This highlights the specificity of the olfactory system and how subtle changes in molecular structure can alter detection.

Below is an interactive data table summarizing representative EAG response data for various volatile compounds in different insect species. While not exclusively focused on DMNT, it illustrates the variability and specificity of insect olfactory responses.

Specific Olfactory Receptor Neurons (ORNs) Sensitive to this compound

The interaction between an odorant molecule and an OR is a critical step in olfactory perception, converting a chemical signal into an electrical one. nih.gov Insect ORs are ligand-gated ion channels that form heterodimers, consisting of a variable odorant-specific subunit (OrX) and a conserved co-receptor (Orco). nih.gov The binding of an odorant to the OrX subunit is thought to induce a conformational change that opens the ion channel, leading to depolarization of the ORN membrane and the generation of action potentials.

While specific ORNs that are highly sensitive to this compound have been identified in certain insect species, a comprehensive list across all insects is not available. However, research on model organisms like Drosophila melanogaster has demonstrated that specific ORs are responsible for the detection of particular plant-derived volatiles. For example, in the blowfly Phormia regina, stimulation of the antenna with d-limonene activated specific glomeruli in the antennal lobe, indicating the involvement of a dedicated neural pathway for this odorant. nih.gov This principle of specific ORN activation applies to the perception of DMNT as well. The identification of ORNs sensitive to DMNT is crucial for understanding how insects distinguish this compound from a complex background of other plant volatiles.

Mechanisms of Odorant Binding and Transport

The journey of an odorant molecule from the environment to the ORN dendrite involves several key proteins that facilitate its transport and binding.

Role of Odorant-Binding Proteins (OBPs)

Before reaching the ORNs, hydrophobic odorant molecules like DMNT must traverse the aqueous sensillar lymph that bathes the neuronal dendrites. nih.gov This transport is facilitated by odorant-binding proteins (OBPs), which are small, soluble proteins secreted by non-neuronal support cells into the sensillar lymph. nih.govnih.gov OBPs are thought to play several crucial roles in olfaction. They can solubilize and transport hydrophobic odorants through the aqueous environment, protect them from degradation by odorant-degrading enzymes (ODEs), and potentially present them to the olfactory receptors. nih.govnih.gov

The expression of different OBPs can be influenced by exposure to specific plant volatiles. For example, in Athetis dissimilis, fumigation with β-caryophyllene and benzyl (B1604629) acetate (B1210297) led to increased expression levels of several AdisOBP genes in the antennae of both males and females. nih.gov This suggests that the olfactory system can dynamically regulate the expression of OBPs in response to the chemical environment. The binding affinity of specific OBPs to this compound would determine their efficiency in transporting this particular compound to the relevant ORNs.

Signal Transduction Pathways in Olfactory Sensory Neurons (e.g., cAMP, IP3)

Once an odorant binds to its receptor, a signal transduction cascade is initiated within the ORN. While insect ORs primarily function as ionotropic receptors (ligand-gated ion channels), there is growing evidence for the involvement of metabotropic signaling pathways, which involve second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3). nih.govnih.gov

These metabotropic pathways can modulate the sensitivity and dynamics of the olfactory response. nih.gov For instance, the activation of G protein-coupled pathways can lead to the production of cAMP, which in turn can modulate the activity of the Orco co-receptor, thereby enhancing the neuron's sensitivity to odorants. nih.govresearchgate.net In blowfly salivary glands, cAMP has been shown to potentiate IP3-induced calcium release from the endoplasmic reticulum, demonstrating a crosstalk between these two major signaling pathways. nih.gov While the direct involvement of the IP3 pathway in DMNT perception is not extensively documented, its role in insect sensory systems suggests it could contribute to the fine-tuning of olfactory responses. The interplay between ionotropic and metabotropic signaling allows for a more complex and adaptable olfactory system, capable of responding to a wide range of odor concentrations and temporal patterns. nih.gov

Neural Processing of this compound Signals in Insect Brains

The electrical signals generated by the ORNs are transmitted via their axons to the antennal lobe, the primary olfactory center in the insect brain. wikipedia.orglu.se The antennal lobe is organized into distinct spherical neuropils called glomeruli. wikipedia.orglu.se All ORNs expressing the same type of olfactory receptor project their axons to the same glomerulus. wikipedia.org This creates a spatial map of olfactory information, where different odors activate specific patterns of glomerular activity.

The processing of olfactory information within the antennal lobe involves complex interactions between three main types of neurons: the incoming ORNs, local interneurons (LNs), and projection neurons (PNs). wikipedia.org LNs, which are mostly inhibitory, connect different glomeruli and are thought to play a crucial role in shaping the olfactory code by, for example, enhancing the contrast between the responses to different odors. PNs receive input from the glomeruli and transmit the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further integrated and can lead to behavioral responses. wikipedia.org

For this compound, the specific glomeruli that are activated would correspond to the ORNs that are sensitive to this compound. In the blowfly Phormia regina, for example, stimulation of the antenna with d-limonene activated the DA13 glomeruli, while the maxillary palp responded to 1-octen-3-ol (B46169) by activating the MxB1 glomeruli. nih.gov This demonstrates the spatial segregation of information from different olfactory organs and for different odorants within the antennal lobe. The pattern of glomerular activation in response to DMNT, and how this pattern is processed by the antennal lobe circuitry, ultimately determines the insect's perception of and behavioral response to this important plant volatile.

Research Methodologies for Studying E 4,8 Dimethyl 1,3,7 Nonatriene

Volatile Collection Techniques

The initial and critical step in the analysis of (E)-4,8-Dimethyl-1,3,7-nonatriene involves its capture from the gaseous phase, typically from the air surrounding a plant. The choice of collection technique is pivotal and is dictated by the specific research question, the concentration of the analyte, and the required temporal resolution of the measurement.

Headspace Sampling (Static and Dynamic)

Headspace sampling is a fundamental technique for analyzing volatile compounds by sampling the gas phase in equilibrium with a solid or liquid sample. chromatographyonline.com This method is particularly advantageous as it minimizes the introduction of non-volatile contaminants into the analytical system. chromatographyonline.com

Static Headspace Sampling: In this mode, a sample (e.g., plant material) is enclosed in a sealed, temperature-controlled container. chromatographyonline.com The volatile compounds, including this compound, are allowed to partition between the sample matrix and the gas phase (headspace) until equilibrium is reached. hplcvials.com A defined volume of this headspace gas is then extracted and injected into an analytical instrument. chromatographyonline.comhplcvials.com The primary advantage of static headspace sampling lies in its simplicity and the minimal equipment required. hplcvials.com It is effective for many volatile compounds; however, its sensitivity can be limited, especially for trace-level analysis. hplcvials.comnih.gov

Dynamic Headspace Sampling: Also known as purge-and-trap, this technique offers enhanced sensitivity for detecting low-concentration volatiles. hplcvials.combgb-analytik.com In dynamic headspace sampling, an inert gas is continuously passed over the sample, sweeping the released volatiles, including this compound, onto an adsorbent trap. chromatographyonline.comresearchgate.net This process effectively concentrates the analytes from a larger volume of gas. bgb-analytik.com After collection, the trap is heated, and the desorbed compounds are transferred to the analytical instrument. chromatographyonline.com This method is particularly suited for trace analysis and for compounds with lower volatility that may not be efficiently captured by static methods. hplcvials.com The combination of static and dynamic headspace techniques can provide a comprehensive profile of both abundant and trace volatile compounds in a sample. gcms.cz

| Feature | Static Headspace Sampling | Dynamic Headspace Sampling |

|---|---|---|

| Principle | Equilibrium-based partitioning between sample and gas phase. hplcvials.com | Continuous purging and trapping of volatiles on an adsorbent. chromatographyonline.com |

| Sensitivity | Sufficient for many applications, but can be limited. hplcvials.comnih.gov | Higher sensitivity, suitable for trace analysis. hplcvials.com |

| Sample Type | Liquids and solids. hplcvials.com | Liquids and solids, versatile for various sample types. hplcvials.com |

| Complexity | Simple, minimal equipment. hplcvials.com | More complex, requires traps and thermal desorption units. bgb-analytik.com |

| Key Advantage | Simplicity and reduced risk of contamination. hplcvials.com | Enhanced sensitivity and exhaustive extraction. hplcvials.combgb-analytik.com |

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free, versatile, and widely used sample preparation technique that integrates sampling, isolation, and enrichment in a single step. sigmaaldrich.com It employs a fiber coated with a selective sorbent material that is exposed to the sample's headspace. researchgate.netsigmaaldrich.com Volatile compounds, such as this compound, adsorb onto the fiber, which is then thermally desorbed in the injection port of a gas chromatograph. sigmaaldrich.comnasa.gov

The selection of the SPME fiber coating is critical for the efficient extraction of target analytes. respiratoryresearch.com For plant volatiles like this compound, which falls into the category of terpenes, specific fiber coatings are recommended. A biphase fiber coating of polydimethylsiloxane (B3030410) (PDMS) and carboxen (CAR), such as CAR/PDMS, has been shown to be highly effective for detecting a broad range of plant volatiles. acs.org For trace-level analysis of volatiles, a 75 µm PDMS/Carboxen fiber is often used. sigmaaldrich.com Another commonly employed fiber for general-purpose volatile analysis is the 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber. sigmaaldrich.comrespiratoryresearch.com The choice depends on the specific molecular weights and polarities of the compounds of interest. sigmaaldrich.com SPME is a powerful tool for detecting and quantifying biogenic gases in trace amounts from various biological matrices. frontiersin.org

| Fiber Coating | Target Analytes | Reference |

|---|---|---|

| 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) | Gases and low molecular weight compounds (MW 30-225), trace-level volatiles. | sigmaaldrich.com |

| 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Volatiles, amines, and nitro-aromatic compounds (MW 50-300). | sigmaaldrich.com |

| 50/30 µm Divinylbenzene/Carboxen on PDMS | Expanded range of analytes (C3-C20), flavor compounds. | sigmaaldrich.com |

| 100 µm Polydimethylsiloxane (PDMS) | Volatile compounds (MW 60-275). | sigmaaldrich.com |

Analytical Chemistry Techniques for Identification and Quantification

Following collection, sophisticated analytical techniques are required to separate, identify, and quantify this compound from the complex blend of collected volatiles.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds. mdpi.com In this technique, the collected volatile sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. researchgate.net As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This allows for the definitive identification and quantification of this compound. The combination of headspace sampling techniques like SPME with GC-MS is a powerful approach for analyzing plant volatiles. frontiersin.orgnih.gov The selection of appropriate GC-MS parameters, such as column type, temperature program, and carrier gas flow rate, is crucial for achieving good separation and accurate identification. researchgate.netresearchgate.net

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS)

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a highly sensitive analytical technique that allows for the real-time, online measurement of volatile organic compounds without the need for sample pre-separation. mdpi.comaliben.cnceda.ac.uk This method utilizes soft chemical ionization, where protonated water molecules (H₃O⁺) transfer a proton to volatile compounds with a higher proton affinity, such as this compound. nih.gov The resulting protonated ions are then detected by a time-of-flight mass analyzer, which provides high mass resolution and accuracy. ceda.ac.uknih.gov

PTR-ToF-MS is particularly valuable for studying the dynamic emission of plant volatiles in response to stimuli like herbivory, as it can capture rapid changes in compound concentrations. nih.govnih.govplos.org For instance, studies have used PTR-ToF-MS to monitor the temporal patterns of this compound (detected as the protonated ion at m/z 151.150) release from plants following insect damage. nih.govresearchgate.net While GC-MS provides detailed structural information, PTR-ToF-MS excels in providing high-resolution temporal data on volatile emissions. mdpi.comnih.gov

Electrophysiological Bioassays

To understand the biological relevance of this compound, particularly in insect-plant interactions, electrophysiological bioassays are employed. These techniques measure the response of an insect's olfactory system to specific chemical stimuli.

Gas Chromatography-Electroantennographic Detection (GC-EAD): This powerful technique couples the separation capabilities of gas chromatography with the sensitivity of an insect's antenna. nih.govnih.gov As compounds elute from the GC column, the effluent is split. One portion goes to a standard GC detector (like a Flame Ionization Detector - FID), while the other is passed over an insect antenna preparation. researchgate.net This allows for the simultaneous recording of the chemical profile (from the FID) and the antenna's response (the electroantennogram). researchgate.net Peaks in the chromatogram that elicit a simultaneous electrical response from the antenna are identified as biologically active compounds. GC-EAD is instrumental in screening complex volatile blends to identify the specific compounds, such as this compound, that are detected by insects. nih.govnih.gov

Electroantennography (EAG)

In GC-EAD analysis, volatile compounds from a sample (e.g., headspace of an herbivore-damaged plant) are separated by a gas chromatograph. The effluent from the GC column is then split, with one part going to a standard detector (like a Flame Ionization Detector or FID) and the other part being directed over an insect antenna preparation. frontiersin.org By simultaneously recording the output from both the standard detector and the antenna, researchers can pinpoint exactly which compounds in the mixture elicit an electrical response from the insect's olfactory receptor neurons. frontiersin.org This method has been instrumental in identifying DMNT as a neurally active compound for various insect species, including the codling moth, Cydia pomonella, and the cotton leafworm, Spodoptera littoralis. researchgate.netnih.gov GC-EAD confirms that an insect's antenna can detect the compound, which is the first step in determining its potential behavioral significance.

Gas Chromatography-Single Cell Recording (GC-SCR)

To achieve a finer resolution of olfactory detection, Gas Chromatography-Single Cell Recording (GC-SCR), also known as Gas Chromatography-Single Sensillum Recording (GC-SSR), is employed. This powerful technique allows researchers to measure the action potentials of individual olfactory sensory neurons (OSNs) housed within a single sensillum on the antenna as they are exposed to compounds eluting from a GC column.

A notable study on the polyphagous moth Spodoptera littoralis utilized GC-SCR to characterize the specificity of its OSNs. The findings revealed a specific type of neuron, designated OSN30B, which responded with high specificity to this compound present in the headspace of damaged cotton plants. This demonstrates that S. littoralis possesses dedicated neural hardware for the detection of this particular homoterpene, underscoring its ecological importance for this species. Such specific OSNs are crucial for the moth to discern key signals from the complex blend of volatiles in its environment.

Behavioral Bioassays

Behavioral bioassays are critical for determining the ecological function of a semiochemical like DMNT, establishing whether it acts as an attractant, repellent, or has other effects on insect behavior.

Wind Tunnel Assays

Wind tunnel assays provide a semi-realistic setting to observe the flight behavior of insects in response to a controlled odor plume. In studies with the codling moth, Cydia pomonella, this compound was tested for its ability to elicit upwind flight, a key indicator of attraction. When presented alone, DMNT induced some upwind flight in male moths. researchgate.net However, its effectiveness was significantly enhanced when presented in combination with acetic acid. oup.com In choice tests within a flight tunnel, delta traps baited with DMNT plus acetic acid captured significantly more male and female moths than unbaited traps. researchgate.netoup.com

| Compound | Relative Upwind Behavioral Response |

|---|---|

| Acetic Acid | Highest |

| This compound (DMNT) | High |

| ±Farnesol | Moderate |

| (Z)-3-Hexenyl acetate (B1210297) | Low-Moderate |

| Pear Ester | Low |

| (E)-β-Farnesene | Lowest |

Olfactometer Studies (Y-tube, multi-choice)

Olfactometers, particularly the Y-tube design, are standard laboratory tools for studying the odor preferences of insects and other arthropods. In these assays, an organism is placed at the base of a Y-shaped tube and allowed to choose between two arms, each carrying a different air stream (e.g., one with a chemical cue and one with clean air).

Research on the predatory mite Phytoseiulus persimilis, a natural enemy of the two-spotted spider mite Tetranychus urticae, has used Y-tube olfactometers to test the attractiveness of DMNT. nih.gov These mites rely on herbivore-induced plant volatiles to locate their prey. nih.gov Studies have shown that P. persimilis is attracted to the scent of DMNT. nih.govpherobank.com Furthermore, these assays have been sensitive enough to detect differences in preference between stereoisomers of the compound.

Field Trapping Experiments

To validate laboratory findings and assess the potential of a semiochemical for pest management, field trapping experiments are essential. These studies involve deploying traps in an agricultural or natural setting baited with the compound of interest and monitoring their capture rates.

Field trials for the codling moth, Cydia pomonella, have demonstrated the effectiveness of this compound as a lure, particularly when combined with acetic acid. oup.comoup.com In apple orchards, traps baited with a combination of DMNT and acetic acid caught significantly more female moths than traps with either DMNT alone, acetic acid alone, or unbaited traps. oup.com This synergistic effect is crucial for developing effective monitoring and control tools. The combination lure was attractive to both sexes, with 60% to 75% of the captured moths being female. researchgate.netoup.comfrontiersin.org

| Lure Composition | Key Finding | Female Catch Proportion |

|---|---|---|

| DMNT alone | Not significantly different from unbaited traps. | N/A |

| DMNT + Acetic Acid | Significantly increased catch of both male and female moths compared to single components. | 60-75% |

| Pear Ester + Acetic Acid | Catches were approximately 2.5 times higher than DMNT + Acetic Acid. | High |

Molecular and Omics Approaches

Modern molecular techniques provide powerful tools for understanding the genetic and metabolic underpinnings of DMNT production and perception.

Research has focused on identifying the genes responsible for the biosynthesis of DMNT. The compound is formed from the oxidative degradation of the sesquiterpene alcohol (3S)-(E)-nerolidol. ebi.ac.uk Studies in cucumber and lima bean identified a (3S)-(E)-nerolidol synthase, an enzyme that is strongly induced by spider mite feeding and whose activity correlates with the release of DMNT. ebi.ac.uk This was a critical step in elucidating the biosynthetic pathway. Further research has identified specific cytochrome P450 enzymes in plants like lima bean and rice that catalyze this conversion.

Gene Expression Analysis (e.g., Terpene Synthase Genes)

Gene expression analysis is a critical methodology for elucidating the biosynthetic pathways of volatile organic compounds like this compound (DMNT). By studying the expression levels of specific genes, particularly those encoding for terpene synthases (TPS), researchers can identify the enzymatic machinery responsible for producing DMNT in various organisms, primarily plants.

Terpene synthases are a large family of enzymes that catalyze the formation of diverse terpenes from isoprenoid precursors. nih.gov The biosynthesis of DMNT, a homoterpene, typically begins with a larger terpene precursor which is then enzymatically cleaved. Gene expression studies, often prompted by events like herbivore feeding, help pinpoint the specific TPS and other enzymes involved in this multi-step process. nih.govthegoodscentscompany.com

In maize (Zea mays), for instance, research combining nested association mapping and genome-wide association studies (GWAS) has successfully identified the genetic basis for DMNT production. nih.gov These studies revealed that the emission of DMNT is linked to a quantitative trait locus (QTL) containing the terpene synthase gene TPS2. nih.gov Biochemical characterization confirmed that the TPS2 enzyme produces (E)-nerolidol. nih.gov Subsequent gene expression analysis identified a P450 monooxygenase, encoded by the gene CYP92C5, which is responsible for the final step: the oxidative degradation of (E)-nerolidol into DMNT. nih.gov This two-gene pathway highlights a sophisticated mechanism of volatile biosynthesis that appears to have evolved independently in different plant species, as it differs from the pathway found in Arabidopsis thaliana. nih.gov In Arabidopsis, the key enzyme identified for DMNT biosynthesis is encoded by the PEN1 gene. researchgate.net

The expression of these genes is often induced by external stressors, such as insect attack, which triggers the plant's defense mechanism, leading to the release of DMNT. thegoodscentscompany.comresearchgate.net

| Gene | Encoded Enzyme | Function in DMNT Biosynthesis | Plant Species |

| TPS2 | Terpene Synthase 2 | Catalyzes the formation of the precursor (E)-nerolidol. nih.gov | Zea mays (Maize) |

| CYP92C5 | P450 Monooxygenase | Catalyzes the oxidative conversion of (E)-nerolidol to DMNT. nih.gov | Zea mays (Maize) |

| PEN1 | Pentacyclic Triterpene Synthase 1 | Key enzyme identified in the DMNT biosynthesis pathway. researchgate.net | Arabidopsis thaliana |

Molecular Dynamics Simulations (for OBP binding)

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations provide invaluable insights into its interaction with odorant-binding proteins (OBPs). OBPs are small, soluble proteins found in the olfactory systems of insects and vertebrates that are crucial for transporting hydrophobic odorant molecules like DMNT to olfactory receptors. mdpi.com

The simulation process begins with a three-dimensional structural model of the OBP. nih.gov The DMNT molecule is then computationally "docked" into a potential binding cavity within the protein. mdpi.com The MD simulation then calculates the trajectories of atoms in the protein-ligand complex by solving Newton's equations of motion, revealing how the molecules interact and how the protein's conformation might change upon binding. nih.govmdpi.com

These simulations are instrumental in:

Determining Binding Affinity: Calculating the binding free energy (ΔGbinding), which indicates the strength and stability of the interaction between DMNT and the OBP. mdpi.com

Identifying Key Amino Acids: Pinpointing specific amino acid residues within the OBP's binding pocket that form crucial contacts (e.g., hydrophobic interactions, hydrogen bonds) with the DMNT molecule. mdpi.com

Analyzing Conformational Stability: Assessing the stability of the OBP-DMNT complex over the simulation time, ensuring the ligand remains securely bound within the hydrophobic cavity. mdpi.comresearchgate.net

Studies using MD simulations on various OBPs and odorants have shown that physicochemical properties of the odorant, such as molecular weight and hydrophobicity (logP), are directly correlated to their binding energies. mdpi.com By understanding these molecular-level interactions, researchers can better comprehend the mechanisms of olfaction and how compounds like DMNT are detected. mdpi.com

| Parameter | Description | Relevance to OBP-DMNT Interaction |

| Binding Free Energy (ΔGbinding) | The energy change when a ligand binds to a protein. A more negative value indicates a stronger, more stable interaction. | Quantifies the affinity of DMNT for the OBP binding pocket. mdpi.com |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of a protein's backbone atoms over time compared to a reference structure. | Indicates the stability of the OBP-DMNT complex during the simulation. Low RMSD suggests a stable complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Highlights flexible regions of the OBP and identifies residues that may be involved in binding DMNT. |

| Interacting Residues | Specific amino acids in the OBP that come into close contact with the ligand (DMNT). | Reveals the precise nature of the binding site and the key interactions (e.g., hydrophobic) that hold DMNT in place. mdpi.com |

Applied Research and Future Directions

Exploitation of (E)-4,8-Dimethyl-1,3,7-nonatriene in Conservation Biological Control

Conservation biological control aims to enhance the efficacy of natural enemies of pests within an agricultural system. DMNT, as a herbivore-induced plant volatile (HIPV), plays a crucial role in this strategy by attracting beneficial insects that prey on or parasitize crop pests.

Enhancement of Beneficial Insect Recruitment in Agricultural Systems

DMNT is a key component of the chemical bouquet that plants release when under attack, serving as a distress signal that recruits the natural allies of the plant. Research has demonstrated that this compound is attractive to a variety of beneficial insects, including predatory mites, lacewings, and parasitic wasps. pherobank.com For instance, the predatory mite Phytoseiulus persimilis is drawn to a blend of compounds that includes DMNT. researchgate.net Similarly, parasitoid wasps such as Cotesia marginiventris and Microplitis croceipes are attracted to DMNT, which guides them to their herbivorous hosts. pherobank.com

The potential for using DMNT to bolster the populations of these natural enemies in agricultural fields is a promising area of research. By artificially releasing DMNT or by cultivating plant varieties that produce higher levels of this volatile, it may be possible to create a more favorable environment for beneficial insects, thereby reducing the reliance on synthetic pesticides.

Development of Attractant Lures for Pest Monitoring

The attractive properties of DMNT are also being harnessed for the development of lures used in pest monitoring programs. These lures can help growers to detect the presence and abundance of pest species, allowing for more targeted and timely pest management interventions.